molecular formula C10H22Cl2N2 B3002071 (R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286208-46-5

(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B3002071
CAS RN: 1286208-46-5
M. Wt: 241.2
InChI Key: NUNZSMSPRNLNQS-YQFADDPSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1 selective inhibitor, was synthesized based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .

Scientific Research Applications

Interaction with Metal Halides

The interaction of secondary aliphatic amines, including pyrrolidine derivatives, with cupric bromide and/or chloride results in the formation of adducts. This is significant in the study of amine complexes of cupric halides. Pyrrolidine with cupric chloride, in particular, forms a 3:1 adduct due to its small steric requirements. The thermal decomposition of these complexes leads to the evolution of the parent secondary amine and formation of diamagnetic materials (Gerrard, Goldstein, & Mooney, 1969).

Catalysis in Organic Synthesis

Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, including pyrrolidine derivatives, leads to the formation of substituted pyrrolidine and piperidine derivatives. This process demonstrates the utility of pyrrolidine derivatives in facilitating catalytic reactions that produce complex organic structures (Mukherjee & Widenhoefer, 2011).

Structural Investigations of Hydrates

Pyrrolidine derivatives, like 3-pyrroline hydrates, are studied for their structural properties. The crystal structure of 3-pyrroline hydrates, which are isostructural with pyrrolidine hydrates, is analyzed to understand the interaction of amine molecules with water molecules. This research contributes to the knowledge of semi-clathrate structures and their phase transitions (Rzepiński, Dobrzycki, Cyrański, & Boese, 2016).

In Homobimetallic Ruthenium Pre-catalysts

The study of cyclic amines, including pyrrolidine, in homobimetallic ruthenium pre-catalysts reveals their dual catalytic activity for ring-opening metathesis and atom-radical polymerizations. This demonstrates the versatility of pyrrolidine derivatives in catalysis and polymerization processes (Gois et al., 2019).

Cycloaddition Reactions

Pyrrolidine derivatives are significant in [3+2] cycloaddition reactions, showing potential for use in industrial applications like dyes or agrochemical substances. This research enhances the understanding of pyrrolidine chemistry and its applications (Żmigrodzka et al., 2022).

Development of Receptor Antagonists

Pyrrolidine derivatives have been used in the development of histamine H₃ receptor antagonists. This highlights the application of pyrrolidine derivatives in medicinal chemistry for developing drugs targeting specific receptors (Sundar et al., 2011).

Synthesis of Pyrrolidines in Pharmaceuticals

The synthesis of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and related compounds demonstrates the relevance of pyrrolidine derivatives in creating potent and functionally active pharmaceutical compounds, particularly as antagonists (Huang et al., 2005).

properties

IUPAC Name

(3R)-1-(cyclopentylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10-5-6-12(8-10)7-9-3-1-2-4-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNZSMSPRNLNQS-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride

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